molecular formula C16H19N B1211720 Ephenidine CAS No. 60951-19-1

Ephenidine

Cat. No.: B1211720
CAS No.: 60951-19-1
M. Wt: 225.33 g/mol
InChI Key: IGFZMQXEKIZPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ephenidine, also known as N-Ethyl-1,2-diphenylethylamine, is a dissociative anesthetic that has gained attention as a designer drug. It is structurally related to other diarylethylamines and has been studied for its potential neuroprotective properties. This compound acts primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which contributes to its dissociative and hallucinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ephenidine typically involves the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Ephenidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ephenidine has been studied for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on neural pathways and potential neuroprotective properties.

    Medicine: Explored as a potential treatment for neurotoxic injuries due to its NMDA receptor antagonist properties.

    Industry: Utilized in the development of new anesthetic agents and psychoactive substances.

Mechanism of Action

Ephenidine exerts its effects primarily through antagonism of the NMDA receptor. By blocking this receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to dissociative and hallucinogenic effects. Additionally, this compound has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

    Diphenidine: Another diarylethylamine with similar NMDA receptor antagonist properties.

    Methoxphenidine: A structural analog with additional methoxy groups, leading to different pharmacokinetics and potency.

    Ketamine: A well-known dissociative anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness of Ephenidine: this compound is unique due to its specific binding affinity and selectivity for the NMDA receptor, which distinguishes it from other similar compounds. Its distinct pharmacokinetic profile and potential neuroprotective properties make it a compound of interest in both scientific research and clinical applications .

Properties

CAS No.

60951-19-1

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-ethyl-1,2-diphenylethanamine

InChI

InChI=1S/C16H19N/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16-17H,2,13H2,1H3

InChI Key

IGFZMQXEKIZPDR-UHFFFAOYSA-N

SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2

Synonyms

ephenidine
N-ethyl-1,2-diphenylethanamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.